molecular formula C34H32N6O2 B10836111 Pyrrolo[2,3-d]pyrimidine derivative 18

Pyrrolo[2,3-d]pyrimidine derivative 18

Cat. No.: B10836111
M. Wt: 556.7 g/mol
InChI Key: JIGUYYJYCISLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in humans or as a diagnostic. Pyrrolo[2,3-d]pyrimidine derivative 18 is a synthetically accessible small molecule based on a privileged nitrogen-containing heterocyclic scaffold. This compound is of significant interest in medicinal chemistry and drug discovery research due to its potential multi-targeted kinase inhibitory activity. The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine analog that resembles purine nucleotides, allowing it to interact with various ATP-binding sites of kinases and other enzymes. Research indicates that this class of compounds exhibits a broad spectrum of bioactivities, including antitumor, antibacterial, antifungal, and antiviral effects. In oncology research, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent activity as inhibitors of key kinases such as p21-activated kinase 4 (PAK4), EGFR, Her2, VEGFR-2, and CDK2. These inhibitors can disrupt critical signaling pathways, leading to the suppression of tumor cell proliferation, induction of cell cycle arrest, and promotion of apoptosis through mechanisms such as caspase-3 activation and modulation of Bcl-2 family proteins. The specific biological profile of derivative 18 can be directed through rational, site-selective modification of its core structure. Researchers can utilize this compound as a versatile chemical tool for probing kinase function in cellular models, investigating mechanisms of apoptosis, and as a lead structure for the development of novel targeted therapies to address challenges like antimicrobial resistance (AMR) and oncology drug resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H32N6O2

Molecular Weight

556.7 g/mol

IUPAC Name

4-cyclopropyl-N-[2-methyl-3-[6-[4-(piperazine-1-carbonyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide

InChI

InChI=1S/C34H32N6O2/c1-21-27(3-2-4-29(21)39-33(41)25-11-7-23(8-12-25)22-5-6-22)31-28-19-30(38-32(28)37-20-36-31)24-9-13-26(14-10-24)34(42)40-17-15-35-16-18-40/h2-4,7-14,19-20,22,35H,5-6,15-18H2,1H3,(H,39,41)(H,36,37,38)

InChI Key

JIGUYYJYCISLMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3CC3)C4=C5C=C(NC5=NC=N4)C6=CC=C(C=C6)C(=O)N7CCNCC7

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Pyrrolo 2,3 D Pyrimidine Core

General Synthetic Strategies for Pyrrolo[2,3-d]pyrimidine Ring System Construction

The assembly of the fused pyrrole (B145914) and pyrimidine (B1678525) rings can be accomplished through several convergent and linear synthetic routes.

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as high atom economy, simplified procedures, and reduced waste. scielo.org.mxresearchgate.net A notable example is the one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This method provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields (73-95%) under mild conditions. scielo.org.mxscielo.org.mx

The reaction is typically catalyzed by a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol (B145695), highlighting its adherence to green chemistry principles. scielo.org.mxresearchgate.net The versatility of MCRs allows for the generation of diverse molecular libraries by simply varying the starting components. researchgate.net

Table 1: Examples of Pyrrolo[2,3-d]pyrimidines Synthesized via MCR

Starting Material 1 (Arylglyoxal)Starting Material 2Starting Material 3 (Barbituric Acid Derivative)ProductYield (%)Reference
C₆H₅COCHO6-amino-1,3-dimethyluracilBarbituric acid4a90 researchgate.net
4-ClC₆H₄COCHO6-amino-1,3-dimethyluracilThiobarbituric acid4g76 researchgate.net
4-CH₃OC₆H₄COCHO6-amino-1,3-dimethyluracil1,3-Dimethylbarbituric acid4j88 researchgate.net

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for constructing the pyrrolo[2,3-d]pyrimidine scaffold. tandfonline.combeilstein-journals.org For instance, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine can be coupled with 3,3-diethoxy-propyne, followed by cyclization to form the pyrrole ring. tandfonline.com

However, due to the cost and toxicity of palladium, alternative methods using more abundant and less toxic metals like copper have been developed. A concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved via a Cu-catalyzed coupling reaction, offering a more economical and environmentally friendly alternative to the traditional Pd-catalyzed Sonogashira reaction. tandfonline.com Furthermore, the Buchwald-Hartwig C-N cross-coupling reaction provides another powerful palladium-catalyzed route for synthesizing these derivatives, particularly for creating covalent inhibitors of biological targets. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolo[2,3-d]pyrimidines to minimize environmental impact. scielo.org.mx Key strategies include the use of eco-friendly solvents like water and ethanol, and the application of reusable catalysts. rsc.orgscispace.com

One innovative approach employs β-cyclodextrin as a supramolecular catalyst in water. rsc.orgscispace.com This biomimetic catalysis strategy not only promotes the reaction but also allows for the easy recovery and reuse of the catalyst and reaction medium. rsc.org Similarly, the use of the ionic liquid tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at moderate temperatures represents a green protocol with advantages like high yields, short reaction times, and simple work-up procedures. scielo.org.mxresearchgate.net These methods exemplify a shift towards more sustainable synthetic practices in pharmaceutical chemistry.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and improve product purity for a wide range of heterocyclic compounds, including pyrido[2,3-d]pyrimidines, a related class of compounds. nih.govscilit.com The application of microwave irradiation can facilitate one-pot cyclocondensation reactions, allowing for the rapid assembly of complex molecular scaffolds from simple precursors. nih.gov For instance, a multi-component reaction of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) can be efficiently carried out under microwave conditions to afford highly functionalized products. nih.gov This technology is also applicable to the synthesis and functionalization of related imidazo[1,2-a]pyrimidin-5(8H)-ones, highlighting its broad potential in heterocyclic chemistry. nih.govrsc.org

Functionalization and Derivatization Techniques for Pyrrolo[2,3-d]pyrimidine Scaffold

Once the core pyrrolo[2,3-d]pyrimidine scaffold is constructed, further chemical modifications are often necessary to fine-tune its biological activity. nih.gov The scaffold possesses several reactive sites amenable to functionalization. mdpi.com

A common synthetic handle is a chloro group at the C4 position, which can be introduced via chlorination of the corresponding pyrimidin-4-ol. nih.govbenthamdirect.com This 4-chloro intermediate is a versatile precursor for introducing a variety of substituents through nucleophilic aromatic substitution reactions. nih.govnih.gov For example, reaction with amines leads to the formation of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives. nih.govbenthamdirect.com

The pyrrole ring can also be functionalized. For instance, halogenation at the C3 position of the pyrrole ring can be achieved, providing another site for chemical modification. mdpi.com Furthermore, the amino group at the C4 position can be acylated to form a wide array of amide derivatives, a strategy that has been successfully employed to generate libraries of potential kinase inhibitors. nih.govbenthamdirect.comeurekaselect.com

Table 2: Common Functionalization Reactions

Reaction TypeReagents/ConditionsPosition on ScaffoldPurposeReference
ChlorinationSOCl₂ or POCl₃C4Create a reactive site for nucleophilic substitution tandfonline.comnih.gov
Nucleophilic SubstitutionAmines, AlcoholsC4Introduce diverse side chains nih.govnih.gov
Amide CouplingCarboxylic acids, DCC, DMAPExocyclic amine at C4Generate amide libraries nih.govbenthamdirect.com
HalogenationNCS, NBSC3 of pyrroleIntroduce a halogen for further coupling mdpi.com
Suzuki CouplingBoronic acids, Pd catalystIodo-substituted positionsForm C-C bonds nih.gov

Analytical Characterization Techniques for Pyrrolo[2,3-d]pyrimidine Derivatives

The unambiguous identification and structural elucidation of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives are accomplished using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. mdpi.comnih.gov ¹H NMR provides information about the number and types of protons and their connectivity, with characteristic signals for the pyrrole NH (around 11.79-12.29 ppm) and the C5-H of the pyrrole ring. scielo.org.mx ¹³C NMR reveals the carbon framework of the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry, including high-resolution mass spectrometry (HRMS), is used to determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as C=O (carbonyl) and N-H stretching vibrations. scielo.org.mxmdpi.com

Melting Point (m.p.): The melting point is a physical property used to assess the purity of the crystalline solid products. Many pyrrolo[2,3-d]pyrimidine derivatives exhibit high melting points, often above 300 °C. researchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which is compared with the calculated values to confirm the empirical formula of the compound. scielo.org.mx

Table 3: Exemplary Analytical Data for a Pyrrolo[2,3-d]pyrimidine Derivative

TechniqueObserved Data for 6-(Phenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (Derivative 4e)Reference
¹H NMR (ppm)12.29 (s, 1H, NH), 11.79 (s, 1H, NH), 7.45-7.25 (m, 5H, Ar-H), 5.32 (s, 1H, CH), 3.41 (s, 3H, NCH₃), 3.12 (s, 3H, NCH₃) scielo.org.mx
¹³C NMR (ppm)175.8 (C=S), 163.7 (C=O), 158.4 (C=O), 151.9 (C=O), 139.8, 132.1, 129.7, 129.5, 129.2 (Aromatic C), 106.8, 100.2 (Pyrrole C), 48.9 (CH), 30.9, 27.8 (CH₃) scielo.org.mx
Elemental AnalysisCalcd for C₁₈H₁₅N₅O₄S: C, 54.40; H, 3.80; N, 17.62. Found: C, 54.49; H, 3.71; N, 17.70. scielo.org.mx

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 D Pyrimidine Derivatives

Influence of Substituents on Biological Potency and Selectivity

The modification of substituents at different positions of the pyrrolo[2,3-d]pyrimidine ring system has profound effects on the biological activity and target selectivity of the resulting compounds.

A compelling example is the development of pyrrolo[2,3-d]pyrimidine derivative 18 , a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The introduction of a (2R)-2-methylpyrrolidin-1-yl group at the C6-position resulted in a significant breakthrough in potency, with a calculated Ki of 0.7 nM against the G2019S mutant of LRRK2. acs.orgnih.gov The stereochemistry at this position is critical; the corresponding (S)-enantiomer, compound 19, was substantially less active, with a cKi of 212 nM. acs.org This demonstrates that the specific orientation of the methyl group is crucial for optimal interaction with the target enzyme. Further analysis revealed that the carbonitrile group of derivative 18 is also important for potency, likely by engaging in favorable hydrophobic contacts with the gatekeeper methionine residue in the kinase's ATP-binding site. acs.org

SAR studies on derivatives targeting other kinases have yielded further insights:

RET Kinase Inhibitors : For inhibitors of the RET kinase, substitutions at the back of the inhibitor pocket were explored. A 5-tert-butylisoxazole group was found to confer excellent inhibitory activity. nih.gov The substitution pattern on a central phenyl ring was also shown to be critical, with a 1,4-disubstituted pattern being highly favorable over a 1,3-arrangement. nih.gov

EGFR Inhibitors : In the development of covalent inhibitors for the Epidermal Growth Factor Receptor (EGFR), strategic modifications led to compounds with high selectivity for mutant forms of the kinase over the wild-type. nih.gov Compound 12i, a pyrrolo[2,3-d]pyrimidine derivative, was found to selectively inhibit HCC827 cells, which harbor an EGFR activating mutation, with up to 493-fold greater efficacy compared to normal cells. nih.gov

Halogenation : The strategic inclusion of halogen atoms (fluorine, chlorine, bromine) is a common tactic to enhance potency, selectivity, and metabolic stability. mdpi.comnih.gov Halogenation can alter the electronic properties of the molecule and improve binding affinity to the target kinase. mdpi.com For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' produced compound 5k, a potent multi-targeted inhibitor against EGFR, Her2, VEGFR2, and CDK2. mdpi.com

CompoundTarget KinaseKey Substituent(s)Biological PotencySource
Derivative 18LRRK2 (G2019S)(2R)-2-methylpyrrolidin-1-yl at C6cKi = 0.7 nM acs.orgnih.gov
Compound 19LRRK2 (G2019S)(2S)-2-methylpyrrolidin-1-yl at C6cKi = 212 nM acs.org
Compound 59RET, RET V804M5-tert-butylisoxazole moietyLow nanomolar potency nih.govnih.gov
Compound 12iEGFR (mutant)Undisclosed, part of a series with optimized Buchwald-Hartwig coupling493-fold selective for mutant vs. normal cells nih.gov
Compound 5kEGFR, Her2, VEGFR2, CDK2Halogenated benzylidenebenzohydrazide moietyIC50 = 40-204 nM mdpi.com
Compound 12bCSF1RN-Methyl-N-(3-methylbenzyl) at C4 and a substituted pyridine (B92270) at C6Low nanomolar enzymatic activity mdpi.comnih.gov

Rational Design Strategies for Pyrrolo[2,3-d]pyrimidine-Based Compounds

The development of advanced pyrrolo[2,3-d]pyrimidine derivatives has been accelerated by several rational design strategies that leverage structural information and known pharmacophores.

Molecular hybridization involves the rational design of a single molecule by combining two or more pharmacophoric moieties from different bioactive compounds. mdpi.com This strategy aims to create a hybrid with enhanced affinity, better selectivity, or a dual-mode of action.

A clear example is the design of novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.comnih.gov Researchers merged structural fragments from the approved drug Pexidartinib (B1662808) with the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comnih.gov This approach, supported by molecular docking studies, led to the synthesis of several potent analogues, including compound 12b, which emerged as a highly potent CSF1R inhibitor with favorable drug-like properties. mdpi.comnih.gov Other applications include the development of dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors and the creation of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids designed to dually degrade Cyclin D1/3 and CDK4/6. acs.orgrsc.org

Scaffold hopping is a computational or synthetic strategy used to replace the central core (scaffold) of a known inhibitor with a chemically different one while preserving the original biological activity. mdpi.com This is often done to discover novel intellectual property, improve pharmacokinetic properties, or find alternative binding modes.

In the context of pyrrolo[2,3-d]pyrimidine design, this strategy was employed in silico to guide the placement of substituents. mdpi.com For instance, the dipyridine moiety from pexidartinib was computationally evaluated at different positions (C4, C5, and C6) of the pyrrolo[2,3-d]pyrimidine scaffold to find the most favorable alignment before synthesis. mdpi.com Additionally, the exploration of bioisosteres, such as replacing the pyrrolo[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine, represents a form of scaffold hopping used to probe the effect on RET kinase inhibition. nih.gov

Fragment-Based Drug Discovery (FBDD) is a bottom-up approach that begins with the identification of small, low-molecular-weight chemical fragments that bind weakly to the target. These fragments are then grown or combined to produce a lead compound with high affinity and selectivity. acs.org

The development of the potent LRRK2 inhibitor, derivative 18, is a prime example of this strategy's success. acs.orgnih.gov The discovery process started with fragment hits that were subsequently optimized using structural guidance from X-ray crystallography, ultimately leading to the highly potent derivative 18. acs.orgnih.gov Another sophisticated application of this principle involves a modular platform designed for the systematic three-dimensional elaboration of 2D fragment hits. This approach was validated by developing a novel and selective JAK3 inhibitor starting from a putative pyrrolopyrimidine fragment, streamlining the discovery process. acs.org

Structural Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrrolo[2,3-d]pyrimidine kinase inhibitors, several key pharmacophoric elements have been identified through structural and computational studies.

The core pharmacophore consists of:

The Pyrrolo[2,3-d]pyrimidine Scaffold : This fused N-heterocycle acts as a purine (B94841) mimic and typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. mdpi.com

Aryl Substituents : Electron-rich aromatic groups are often incorporated to engage in favorable π-stacking interactions with aromatic residues in the active site. mdpi.com

Solvent-Front Moieties : Groups that extend towards the solvent-exposed region of the binding pocket can be modified to enhance potency and selectivity.

X-ray crystallography and molecular modeling have been indispensable in elucidating these features. The crystal structure of derivative 18 complexed with a surrogate LRRK2 kinase domain revealed that its (2R)-methyl substituent is positioned near residue Ala2016 in LRRK2, providing a clear structural rationale for its high potency compared to its enantiomer. nih.gov

Furthermore, computational studies for pyrrolo[2,3-d]pyrimidine-based CDK4/6 inhibitors led to the development of a pharmacophore hypothesis (HHHRR_1). Molecular docking studies showed key binding interactions with amino acid residues such as VAL-101, ILE-19, and LYS-147, which are critical for inhibitory activity. tandfonline.com Similarly, for RET inhibitors, a proposed binding pose for the lead compound 59 was generated, allowing for the quantification of contributions from individual amino acid residues to its binding affinity. nih.govnih.gov

Molecular Mechanisms of Action of Pyrrolo 2,3 D Pyrimidine Derivatives

Kinase Inhibition Mechanisms

The therapeutic effect of pyrrolo[2,3-d]pyrimidine derivatives is achieved through the inhibition of specific kinases involved in pathological signaling pathways. The versatility of the pyrrolo[2,3-d]pyrimidine nucleus allows for chemical modifications that can modulate the potency and selectivity of these compounds against a range of kinase targets. nih.govnih.gov

Multi-Targeted Kinase Inhibition Profiles

Many advanced cancers involve the deregulation of several signaling pathways, making compounds that can inhibit multiple kinases simultaneously—known as multi-targeted kinase inhibitors—particularly valuable. Several pyrrolo[2,3-d]pyrimidine derivatives have been developed to exhibit such a profile.

For instance, a novel halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , has been identified as a potent multi-targeted inhibitor. This compound demonstrated significant inhibitory action against several key enzymes implicated in cancer progression, including EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.comresearchgate.net Its broad activity profile makes it a promising candidate for further investigation as a multi-targeted anticancer agent. mdpi.comresearchgate.net

Specific Target Kinases

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. nih.govnih.gov The T790M mutation, in particular, is a common mechanism of resistance to first- and second-generation EGFR inhibitors. nih.govnih.gov

Research into pyrrolo[3,2-d]pyrimidine derivatives has provided structural insights into how these compounds can inhibit EGFR, including the challenging T790M/L858R double mutant. nih.govnih.govacs.org One study highlighted compound 5k , a pyrrolo[2,3-d]pyrimidine derivative, as a potent inhibitor of EGFR, with an IC₅₀ value of 40 nM. mdpi.comresearchgate.net

Human Epidermal Growth Factor Receptor 2 (Her2) is another important member of the EGFR family, and its over-amplification is a known oncogenic driver, particularly in breast cancer. The structural similarities between the kinase domains of EGFR and Her2 mean that many inhibitors can target both.

Compound 5k has demonstrated notable activity against Her2, with a reported IC₅₀ of 65 nM. mdpi.comresearchgate.net This dual inhibition of both EGFR and Her2 is a desirable characteristic for certain cancer therapies.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Inhibiting this kinase is a key strategy in cancer treatment.

The multi-targeted inhibitor, compound 5k , was also found to be a potent inhibitor of VEGFR2, with an IC₅₀ value of 79 nM. mdpi.comresearchgate.net Another study on a different series of pyrrolo[3,2-d]pyrimidine derivatives also noted their potential as VEGFR-2 inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. tandfonline.com The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors against various CDKs.

CDK2: Compound 5k showed inhibitory activity against CDK2 with an IC₅₀ of 204 nM. mdpi.comresearchgate.net

CDK4/6: Studies have focused on developing pyrrolo[2,3-d]pyrimidine derivatives as specific CDK4/6 inhibitors to control cell cycle progression. tandfonline.comrsc.org One novel hybrid compound, E2 , demonstrated potent inhibition of CDK6/Cyclin D3 with an IC₅₀ of 6.1 nM, which was more than twice as potent as the approved drug Palbociclib in the same assay. rsc.org

CDK9: A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and found to have strong inhibitory activity against CDK9. nih.govnih.gov The most potent of these, compound 2g , was shown to suppress cancer cell proliferation, an effect mediated primarily through its inhibition of CDK9. nih.govnih.gov

Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)
5k EGFR40
5k Her265
5k VEGFR279
5k CDK2204
E2 CDK6/Cyclin D36.1
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition, with particular reference to Derivative 18

Inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), including its mutants like G2019S, hold promise for the treatment of Parkinson's disease. nih.gov The G2019S mutation, in particular, leads to increased kinase activity and is a genetic risk factor for the disease. acs.org A series of pyrrolo[2,3-d]pyrimidine derivatives have been developed and optimized as potent LRRK2 inhibitors. nih.govacs.org

A significant breakthrough in this area was the identification of the (2R)-2-methylpyrrolidin-1-yl derivative 18. acs.org This compound demonstrated a high potency, with a calculated Kᵢ (cKᵢ) of 0.7 nM against the LRRK2 G2019S mutant. acs.org The stereochemistry at the 2-position of the pyrrolidine (B122466) ring was found to be crucial for this high affinity, as the corresponding (S)-enantiomer, derivative 19, was significantly less potent with a cKᵢ of 212 nM. acs.org

The enhanced potency of derivative 18 is attributed to the favorable interaction of the (2R)-2-methyl group. acs.org X-ray crystallography studies using a checkpoint kinase 1 (CHK1) 10-point mutant as a surrogate for the LRRK2 kinase domain revealed that this methyl group is positioned proximally to Ala2016 in LRRK2 (Ala147 in the CHK1 surrogate). nih.gov This interaction contributes to the compound's high binding affinity. acs.org

Further structure-guided elaboration of derivative 18 led to the development of derivative 32, which features a 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] substitution. nih.gov This modification aimed to create additional interactions with the hinge region of the LRRK2 ATP binding site, specifically with residues Leu1949, Ser1951, Gly1952, and Gly1953, to further enhance potency and kinase selectivity. acs.org The optimization of derivative 32 resulted in diastereomeric oxolan-3-yl derivatives 44 and 45, which exhibited high potency and selectivity for LRRK2. nih.gov

It was also observed that modifications to the carbonitrile group of derivative 18, such as creating the primary amide (derivative 22) or oxazole (B20620) (derivative 23) analogues, were detrimental to LRRK2 potency. acs.org This is likely because these changes disrupt favorable hydrophobic contacts with the Met84 gatekeeper residue and a water-mediated interaction with the activation loop. acs.org However, a 1-deaza analogue of derivative 18, the pyrrolo[3,2-c]pyridine 24, was well-tolerated with a cKᵢ of 2 nM. acs.org

The development of these potent and selective LRRK2 inhibitors, stemming from the initial discovery and optimization of derivative 18, provides valuable chemical probes for studying LRRK2 inhibition and holds potential for therapeutic applications in Parkinson's disease. nih.gov

CompoundLRRK2 G2019S cKᵢ (nM)Ligand Efficiency (LE)
Derivative 18 0.70.66
Derivative 19 2120.48
Derivative 24 20.63
Derivative 12 330.54
Derivative 13 110.52
Derivative 25 130.54
Axl Kinase Inhibition

Recent studies have explored the potential of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors, including their activity against Axl kinase. In one such study, a series of novel halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds were synthesized and evaluated for their ability to inhibit multiple tyrosine kinases. These compounds were designed with the aim of exhibiting potent anticancer activity.

Colony-Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition, with particular reference to Derivative 18h

The inhibitory potential of pyrrolo[2,3-d]pyrimidine derivatives extends to the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. Research in this area has identified specific derivatives with significant activity against this target.

Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibition

Pyrrolo[2,3-d]pyrimidine-based compounds have also been investigated for their inhibitory effects on Fms-like Tyrosine Receptor Kinase 3 (FLT3). This kinase is a recognized target in certain types of cancer, and its inhibition is a key therapeutic strategy.

P21-Activated Kinase 4 (PAK4) Inhibition

The overexpression of p21-activated kinase 4 (PAK4) is linked to various cancers. nih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of PAK4. nih.gov Molecular dynamics simulations have shown that these inhibitors form strong interactions with the hinge region, β-sheets, and charged residues surrounding the 4-substituent within the kinase domain. nih.gov

RET Kinase Inhibition (including wild-type and mutant forms)

Gene fusions and point mutations of the RET kinase are drivers of certain cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized to inhibit both wild-type RET and its drug-resistant mutant, V804M. nih.gov A detailed structure-activity relationship (SAR) analysis revealed that substitutions at various positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence inhibitory activity. nih.gov For instance, a 5-tert-butylisoxazole or a 3-tert-butyl-N-methyl-1H-pyrazole group in the back pocket of the ATP binding site showed the most promising results. nih.gov It was also discovered that a 1,3-substitution pattern on the central phenyl ring is highly unfavorable for RET inhibition compared to a 1,4-pattern. nih.gov One lead compound from this series, compound 59, demonstrated low nanomolar potency against both wild-type RET and the V804M mutant. nih.gov

Src Family Tyrosine Kinase Inhibition

The inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives also extends to the Src family of tyrosine kinases. These kinases are involved in a multitude of cellular signaling pathways, and their dysregulation can contribute to cancer development and progression.

mTOR Inhibition

While direct and specific research on "Pyrrolo[2,3-d]pyrimidine derivative 18" as an mTOR inhibitor is not extensively detailed in the provided results, related derivatives have demonstrated potent inhibitory activity against mTOR. For instance, a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as mTORC1/mTORC2 dual inhibitors. lookchem.com One compound from this series, 12q, exhibited an IC50 value of 54 nM against mTOR, comparable to the known inhibitor BEZ235. lookchem.com This suggests that the pyrrolo[2,3-d]pyrimidine core can be effectively modified to target the mTOR signaling pathway.

Wee1 Kinase Inhibition

Recent studies have focused on developing pyrrolo[2,3-d]pyrimidine-based compounds as inhibitors of Wee1 kinase, a crucial regulator of the G2/M cell cycle checkpoint. nih.gov A series of these derivatives were synthesized and showed potent inhibition of Wee1 kinase in enzymatic assays, along with strong antiproliferative effects against the NCI-H1299 cell line. nih.gov This highlights the potential of this chemical class in targeting Wee1 for cancer therapy. nih.gov

Histone Deacetylase 6 (HDAC6) Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives have also been explored as inhibitors of histone deacetylases (HDACs), particularly HDAC6. nih.gov In a study focused on advanced prostate cancer, novel pyrrolo-pyrimidine and purine-based HDAC inhibitors were designed and synthesized. nih.gov Many of these compounds demonstrated nanomolar inhibitory activity against HDAC6. nih.gov Specifically, compound 13 from this study was found to inhibit all members of class II HDACs and showed promising anti-proliferative and anti-migration properties in prostate cancer cells. nih.gov Furthermore, dual inhibitors targeting both JAK and HDAC have been developed using a pyrrolo[2,3-d]pyrimidine scaffold, with compounds 15d and 15h potently inhibiting HDAC1/6. nih.gov

ATP-Competitive and Allosteric Inhibition Modes

The primary mechanism of action for most pyrrolo[2,3-d]pyrimidine kinase inhibitors is ATP-competitive inhibition. nih.govnih.gov Their structural similarity to adenine (B156593) allows them to bind to the ATP-binding pocket in the active site of kinases. nih.gov

However, some kinase inhibitors can also function through allosteric inhibition, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that inactivates the enzyme. nih.gov Type II inhibitors, for example, bind to the inactive "DFG-out" conformation of a kinase, occupying both the ATP pocket and an adjacent allosteric site. nih.gov While the specific inhibitory mode of "derivative 18" isn't detailed, a related pyrrolo[2,3-d]pyrimidine derivative, compound 59, was identified as a type II inhibitor of RET kinase. nih.gov

Interactions within Kinase Active Sites (e.g., hinge region, specific residues)

The binding of pyrrolo[2,3-d]pyrimidine derivatives within the kinase active site involves key interactions with specific amino acid residues. The hinge region, which connects the N- and C-lobes of the kinase domain, is a critical area for interaction. nih.gov

Molecular docking studies of various pyrrolo[2,3-d]pyrimidine derivatives have revealed common binding patterns:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine (B1678525) ring often form hydrogen bonds with backbone atoms in the hinge region. For example, the nitrogen of the pyrrole (B145914) ring in compound 5k forms a hydrogen bond with Met769 in the active site of EGFR. nih.gov

Hydrophobic Interactions: The pyrrolo[2,3-d]pyrimidine core and its substituents engage in hydrophobic interactions with nonpolar residues in the active site, such as leucine, valine, and alanine. nih.govnih.gov For instance, compound 5k is stabilized by hydrophobic interactions with Leu694, Val702, Ala719, Lys721, and Leu773 in the EGFR active site. nih.gov

π-π Stacking: The aromatic nature of the pyrrolo[2,3-d]pyrimidine ring can lead to π-π stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov

A specific pyrrolo[2,3-d]pyrimidine derivative, 18h , was identified as a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R) kinase, with an IC50 value of 5.14 nM. nih.gov This compound demonstrated over 38-fold selectivity for CSF1R over other type III receptor tyrosine kinases. nih.gov

Modulation of Cellular Processes

The inhibition of key enzymes by pyrrolo[2,3-d]pyrimidine derivatives translates into significant effects on cellular processes, most notably the cell cycle.

Induction of Cell Cycle Arrest

A common outcome of treating cancer cells with pyrrolo[2,3-d]pyrimidine derivatives is the induction of cell cycle arrest. nih.govresearchgate.net This prevents cancer cells from progressing through the phases of cell division, ultimately leading to a halt in proliferation. mdpi.com

Different derivatives can induce arrest at different phases of the cell cycle:

G0/G1 Phase Arrest: Compound 9e, a pyrrolo[2,3-d]pyrimidine derivative, was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov Similarly, compound 2g induced G1 phase arrest in MIA PaCa-2 pancreatic cancer cells at low concentrations. nih.gov

G2/M Phase Arrest: At higher concentrations, compound 2g also caused a modest G2/M arrest. nih.gov

The table below summarizes the effects of select pyrrolo[2,3-d]pyrimidine derivatives on cell cycle progression.

CompoundCell LineEffect on Cell CycleReference
5k HepG2Cell cycle arrest researchgate.netmdpi.com
9e A549G0/G1 phase arrest nih.gov
2g MIA PaCa-2G1 phase arrest (low conc.), G2/M arrest (high conc.) nih.gov

Apoptosis Induction

Several pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic, or mitochondrial, pathway. mdpi.com This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).

One study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties found that the most potent compound, 10a , was highly effective against the PC3 prostate cancer cell line. nih.gov Further investigation into the mechanisms of other promising compounds from this series, 9e and 10b , revealed their ability to induce late-stage apoptosis in A549 lung cancer and MCF-7 breast cancer cells, respectively. nih.gov Mechanistic studies demonstrated that these compounds trigger apoptosis by altering the balance of Bcl-2 family proteins. Specifically, they decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.gov

In a separate study, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their anticancer properties. mdpi.comnih.gov The most promising compound, 5k , was found to induce apoptosis in HepG2 liver cancer cells. mdpi.comnih.gov This was accompanied by a significant increase in the levels of the pro-apoptotic proteins caspase-3 and Bax, and a corresponding decrease in the activity of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

These findings highlight a common mechanism for certain pyrrolo[2,3-d]pyrimidine derivatives, where they effectively trigger the intrinsic apoptotic cascade in cancer cells by modulating the expression of key regulatory proteins.

Alteration of Macrophage Polarization

The tumor microenvironment plays a crucial role in cancer progression, and macrophages are a key component of this environment. Macrophages can exist in different polarization states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. While M1 macrophages are generally considered to have anti-tumor functions, M2 macrophages can promote tumor growth and suppress the immune response.

Recent research has begun to explore the immunomodulatory effects of pyrrolo[2,3-d]pyrimidine derivatives, including their ability to influence macrophage polarization. While direct studies on pyrrolo[2,3-d]pyrimidine derivatives altering macrophage polarization are still emerging, the broader context of immune modulation by related compounds is established. For instance, studies on other immune-active molecules have demonstrated that shifting the M1/M2 balance can be a viable therapeutic strategy. In one such study, it was shown that different macrophage subsets produce varying levels of inflammatory mediators; for example, M1 macrophages produced significantly more Prostaglandin E2 (PGE2) than M2 macrophages when stimulated. nih.gov

The development of pyrrolo[2,3-d]pyrimidine derivatives as Janus Kinase (JAK) inhibitors is particularly relevant in this context. google.com The JAK-STAT signaling pathway is critical for cytokine signaling and is deeply involved in macrophage polarization. By inhibiting JAKs, these compounds have the potential to modulate the cytokine milieu and thereby influence whether macrophages adopt a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. This immunomodulatory capability suggests a potential mechanism of action that extends beyond direct cytotoxicity to cancer cells and involves reshaping the tumor microenvironment to be less hospitable for tumor growth. Further research is needed to fully elucidate the specific effects of different pyrrolo[2,3-d]pyrimidine derivatives on macrophage polarization and its therapeutic implications.

Microtubule Depolymerization

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, making them an attractive target for anticancer drugs. A number of compounds, including some pyrrolo[2,3-d]pyrimidine derivatives, exert their cytotoxic effects by interfering with microtubule dynamics.

One such derivative, a 4-(benzylamino)-pyrrolo[2,3-d]pyrimidine, has been shown to have potent antitumor effects in vivo. mdpi.com Its mechanism of action involves inducing a mitotic cell blockade by impairing both the organization and dynamics of mitotic microtubules. mdpi.com This disruption of microtubule function prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis.

The structural features of these compounds are often designed to mimic those of known microtubule-targeting agents. For example, researchers have designed and synthesized tricyclic derivatives, such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netnih.govoxazoles, with the aim of inhibiting tubulin polymerization. acs.org This approach was inspired by the structure of colchicine, a well-known microtubule depolymerizing agent that also contains a cyclohepta ring. acs.org These findings suggest that the pyrrolo[2,3-d]pyrimidine scaffold can be effectively utilized to create potent antimitotic agents that function by disrupting microtubule assembly.

Antifolate Mechanisms (e.g., Dihydrofolate Reductase Inhibition)

Folate metabolism is a critical pathway for the synthesis of nucleotides, the building blocks of DNA and RNA. Enzymes in this pathway are well-established targets for cancer chemotherapy. Pyrrolo[2,3-d]pyrimidine derivatives, due to their structural similarity to folic acid, can act as antifolates, inhibiting key enzymes in this pathway.

A prominent example is LY231514 (Pemetrexed), a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. researchgate.netnih.gov While its primary target is thymidylate synthase (TS), LY231514 and its polyglutamated forms also significantly inhibit dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). researchgate.netnih.gov The inhibition of DHFR is a key mechanism of action for classical antifolates like methotrexate. DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a crucial cofactor in many one-carbon transfer reactions.

Researchers have also synthesized other pyrrolo[2,3-d]pyrimidine derivatives specifically as DHFR inhibitors. For instance, the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid (2) was found to be an excellent inhibitor of human DHFR. nih.gov The design of these compounds often involves creating molecules that can mimic the binding of natural folates to the active site of DHFR. nih.gov Some nonclassical analogues have even shown selective and potent inhibition of DHFR from pathogenic organisms, highlighting the versatility of this scaffold for different therapeutic applications. nih.gov

Mechanisms of Action against Multidrug Resistance-Associated Proteins (MRP1)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), is a common mechanism. MRP1 is a membrane protein that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Several series of pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of MRP1. nih.gov The goal of these inhibitors is to restore the sensitivity of resistant cancer cells to chemotherapy. Studies have shown that the chemical structure of these derivatives significantly influences their MRP1 inhibitory activity. For example, the presence of piperazine (B1678402) residues with large phenylalkyl side chains at position 4 of the pyrrolopyrimidine core was found to be beneficial for MRP1 inhibition. nih.gov Conversely, replacing the piperazine with a simple amino group led to a decrease in activity. nih.gov Furthermore, variations at positions 5 and 6, particularly the introduction of large aliphatic side chains at position 5, resulted in compounds with high potency in the nanomolar range. researchgate.net

Interestingly, some pyrrolo[3,2-d]pyrimidine derivatives have been identified as activators of MRP1-mediated transport at low nanomolar concentrations. nih.gov While seemingly counterintuitive for cancer therapy, the study of such activators can provide valuable insights into the complex transport mechanism of MRP1. These compounds were found to be non-toxic and had minimal impact on other ABC transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), indicating a degree of selectivity for MRP1. nih.gov This dual role of pyrrolo[2,3-d]pyrimidine derivatives as both inhibitors and activators of MRP1 underscores the complex structure-activity relationships and the potential to fine-tune their interaction with this important drug transporter.

Preclinical Biological Evaluation of Pyrrolo 2,3 D Pyrimidine Derivatives

Antimicrobial Activity

In addition to their anticancer properties, pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their potential as antimicrobial agents.

Several studies have synthesized and tested new pyrrolo[2,3-d]pyrimidine derivatives for their activity against various bacterial strains.

Staphylococcus aureus: A series of new pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. nih.govresearchgate.net Compounds 3b, 3c, and 7e from this series exhibited the best activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net Another study investigated pyrrolo[3,2-d]pyrimidine derivatives and found some to have antibacterial activity against S. aureus. bohrium.com Conformationally restricted analogues of trimethoprim (B1683648) based on the pyrrolo[2,3-d]pyrimidine scaffold have also been synthesized and tested as inhibitors of dihydrofolate reductase (DHFR) from S. aureus. nih.gov

Pseudomonas aeruginosa: The antibacterial potential of novel synthetic pyrrolo[3,2-d]pyrimidine compounds was evaluated against P. aeruginosa, among other bacteria. bohrium.com

Escherichia coli: The antimicrobial activities of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives were tested against E. coli. nih.govresearchgate.net While some compounds showed activity, others were found to be inactive. nih.gov Pyrrolo[3,2-d]pyrimidine derivatives have also been assessed for their antibacterial effects on E. coli. bohrium.com Additionally, a pyrido[2,3-b]pyrazine (B189457) derivative with two thiocarbonyl groups showed good antibacterial activity against E. coli with an MIC of 0.625 mg/ml. researchgate.net

Salmonella: A study on pyrrolo[3,2-d]pyrimidine derivatives included an evaluation of their antibacterial activity against Salmonella species. bohrium.com

Interactive Table: Antibacterial Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound(s)Bacterial StrainMIC (mg/mL)Reference
3b, 3c, 7eStaphylococcus aureus0.31 nih.govresearchgate.net
-Pseudomonas aeruginosaActivity Observed bohrium.com
-Escherichia coliActivity Observed nih.govresearchgate.netbohrium.com
-SalmonellaActivity Observed bohrium.com

The antifungal properties of pyrrolo[2,3-d]pyrimidine derivatives have also been a subject of investigation.

Candida albicans: Several newly synthesized pyrrolo[2,3-d]pyrimidine derivatives have demonstrated excellent antifungal activity against C. albicans. nih.govresearchgate.net Compounds 3a-d, 7a, 7e, and 11d exhibited MIC values ranging from 0.31-0.62 mg/mL, which was significantly better than the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.govresearchgate.net Another study focused on pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties and found that compounds 2b, 3b, 6b, 8b, and 8d showed remarkable antifungal activity compared to the standard fungicide mycostatin. nih.govresearchgate.net

Antiviral Activity (e.g., against Bovine Viral Diarrhea Virus (BVDV), Flaviviruses like Zika Virus (ZIKV) and Dengue Virus (DENV))

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antiviral activities. Notably, certain derivatives have shown potent inhibitory effects against Bovine Viral Diarrhea Virus (BVDV), a pestivirus that serves as a surrogate for the hepatitis C virus in drug discovery research. In one study, a series of novel pyrrolo[2,3-d]pyrimidine compounds were synthesized and evaluated for their anti-BVDV activity. Compounds 11 , 13 , 16 , and 17 were identified as potent inhibitors of BVDV, exhibiting excellent antiviral activity. researchgate.net The structure-activity relationship analysis revealed that the presence of a trichloromethyl group at the C2 position and a chlorine atom at the C6 position of the pyrrolo[2,3-d]pyrimidine core enhanced the antiviral effect against BVDV. researchgate.net

The antiviral properties of this class of compounds also extend to flaviviruses. The discovery of compound 1 as a Zika virus (ZIKV) inhibitor prompted further investigation into the 7H-pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com This led to the identification of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, including compounds 1 , 8 , and 11 , as promising antiviral agents against both ZIKV and Dengue virus (DENV). mdpi.com Preliminary results suggest that these compounds may act through a common mechanism against flaviviruses. mdpi.com

Furthermore, other studies have reported the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives against other viral pathogens, including Rotavirus and Coxsackievirus B4, highlighting the broad applicability of this scaffold in the development of novel antiviral therapies. nih.gov

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolo[2,3-d]pyrimidine derivatives has been a subject of significant research. Several studies have demonstrated the efficacy of these compounds in preclinical models of inflammation.

In one such study, a series of novel pyrrolo[2,3-d]pyrimidine and fused pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities. The results indicated that several of the synthesized compounds exhibited significant anti-inflammatory effects.

Another investigation focused on novel fused pyrrolopyrimidine derivatives as potential antioxidant and anti-inflammatory agents. The in vitro anti-inflammatory activity of these compounds was assessed using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The study identified compounds 3a , 4b , and 8e as the most potent analogues with promising anti-inflammatory effects.

The table below summarizes the anti-inflammatory activity of selected pyrrolo[2,3-d]pyrimidine derivatives from a study evaluating their effect on rat paw edema.

CompoundAnti-inflammatory Activity (% inhibition of edema)
Ibuprofen (reference)45.60%
2b35.20%
7b38.40%
7d41.20%
9b39.80%

Anti-neurodegenerative Potential

The exploration of pyrrolo[2,3-d]pyrimidine derivatives has extended to the field of neurodegenerative diseases. While direct studies on pyrrolo[2,3-d]pyrimidines for neurodegeneration are emerging, research on structurally related compounds offers promising insights. For instance, a novel pyrrolo[2,3-b]pyridine-based compound, S01 , has been identified as a potent glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitor with potential for treating Alzheimer's disease.

GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is therefore a promising therapeutic strategy. The study on S01 demonstrated its ability to inhibit GSK-3β, suggesting that the broader class of pyrrolopyrimidine-related scaffolds could be valuable in the development of therapies for neurodegenerative conditions. Further research is needed to specifically evaluate pyrrolo[2,3-d]pyrimidine derivatives for their anti-neurodegenerative potential.

Evaluation in Preclinical In Vivo Models (e.g., mouse xenograft models, without human trial data)

The anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives have been extensively evaluated in preclinical in vivo models, particularly in mouse xenograft models for various types of cancer. These studies have provided crucial evidence of the in vivo efficacy of these compounds.

One study focused on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the RET kinase, a driver in certain cancers. A lead compound, 59 , was identified which demonstrated not only potent inhibition of RET in vitro but also growth inhibition of RET-driven cancer cells. nih.gov

In another investigation, a potent and selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, 18h , was developed from a pyrrolo[2,3-d]pyrimidine scaffold. In vivo studies showed that 18h suppressed tumor growth in a mouse xenograft model inoculated with M-NFS-60 cells.

The table below presents data from a study on a pyrrolo[2,3-d]pyrimidine derivative, compound 10 , in a transgenic RIE KIF5B-RET xenograft tumor model.

CompoundDoseTumor Growth InhibitionStudy Duration
1010 mg/kg, once dailyStatistically significant14 days
1030 mg/kg, once dailyStatistically significant14 days
1060 mg/kg, once dailyStatistically significant14 days

These preclinical in vivo studies underscore the potential of pyrrolo[2,3-d]pyrimidine derivatives as effective anticancer agents, providing a strong rationale for their further development.

Computational and Structural Biology Studies on Pyrrolo 2,3 D Pyrimidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolo[2,3-d]pyrimidine derivatives, docking studies are instrumental in understanding how these inhibitors bind to the ATP-binding pocket of various kinases.

While specific docking studies on derivative 18 are not documented in the literature, research on other pyrrolo[2,3-d]pyrimidine-based inhibitors targeting kinases like Bruton's tyrosine kinase (BTK), Janus kinase 1 (JAK1), and p21-activated kinase 4 (PAK4) consistently highlights key interactions. nih.govmdpi.com Typically, the pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov For instance, in studies of JAK1 inhibitors, the pyrrolo[2,3-d]pyrimidin-4-amine scaffold was shown to form hydrogen bonds with residues such as Glu957 and Leu959 in the hinge region. nih.gov Similarly, in PAK4 inhibitors, strong interactions with the hinge region were identified as a primary determinant of their inhibitory capacity. mdpi.com

Table 1: Representative Molecular Docking Data for Pyrrolo[2,3-d]pyrimidine Derivatives

Derivative ClassTarget KinaseKey Interacting Residues (Hinge Region)Reference
Pyrrolo[2,3-d]pyrimidin-4-amineJAK1Glu957, Leu959 nih.gov
7H-pyrrolo[2,3-d]pyrimidinePAK4Hinge Region Residues mdpi.com

Note: This table presents generalized findings from studies on pyrrolo[2,3-d]pyrimidine derivatives, as specific data for derivative 18 is unavailable.

Molecular Dynamics Simulations for Binding Mode Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of binding mode stability and conformational changes over time. While no MD simulation studies have been published specifically for "Pyrrolo[2,3-d]pyrimidine derivative 18," research on other derivatives offers valuable insights.

MD simulations on pyrrolo[2,3-d]pyrimidine inhibitors of PAK4 have been used to investigate the stability of the binding pose predicted by molecular docking. mdpi.com These simulations can reveal the flexibility of the inhibitor and the protein, and how their conformations adapt to each other to maintain a stable complex. The results often show that the key hydrogen bonds formed between the pyrrolo[2,3-d]pyrimidine core and the kinase hinge region are maintained throughout the simulation, confirming the stability of this interaction. mdpi.com

Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate representation of the dynamic nature of the binding event. For JAK1 inhibitors, MD simulations have highlighted the importance of water-mediated hydrogen bonds in stabilizing the complex. nih.gov

Binding Free Energy Calculations

Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to estimate the binding affinity of a ligand to its target. These calculations are often performed on snapshots extracted from MD simulation trajectories.

X-ray Crystallography of Pyrrolo[2,3-d]pyrimidine-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules. While a crystal structure for "this compound" complexed with its target is not available in the public domain, a patent for a related compound, N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}-methanesulfonamide maleic acid salt, mentions the collection of powder X-ray diffraction data, indicating that structural studies have been performed on this class of compounds. core.ac.uk

Crystallographic studies of other pyrrolo[2,3-d]pyrimidine derivatives in complex with their target kinases would provide definitive evidence of the binding mode and the specific atomic-level interactions, validating the predictions from computational models.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT and its time-dependent extension (TD-DFT) can be applied to study the geometric and electronic properties of pyrrolo[2,3-d]pyrimidine derivatives.

Studies on some pyrrolo[2,3-d]pyrimidine derivatives have utilized DFT to calculate properties such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). tandfonline.com These calculations provide insights into the reactivity and stability of the molecules. For instance, the HOMO-LUMO energy gap can be related to the chemical reactivity and kinetic stability of the compound. The MEP map helps to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. tandfonline.com

TD-DFT calculations can be used to predict the electronic absorption spectra of these compounds, which can be correlated with experimental UV-Vis spectra. tandfonline.com

Future Research Directions and Preclinical Therapeutic Implications

Development of Next-Generation Pyrrolo[2,3-d]pyrimidine Inhibitors

The development of next-generation inhibitors from foundational scaffolds like pyrrolo[2,3-d]pyrimidine derivative 18 is a key area of ongoing research. Structure-guided design and further elaboration of highly potent initial hits are critical strategies. For instance, derivative 18, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, served as a template for further optimization. acs.org Its structure was elaborated to produce compounds such as the 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative 32, with a view to enhancing potency and kinase selectivity. acs.org

Future strategies also involve the design of compounds with novel mechanisms of action. Researchers are exploring hybrids that combine the pyrrolo[2,3-d]pyrimidine core with other pharmacophores, such as endoperoxides, to create dual degraders of key cancer-related proteins like Cyclin D1/3 and CDK4/6. rsc.org The synthesis of covalent inhibitors, which form a permanent bond with their target, is another promising avenue being explored to achieve enhanced biological activity and selectivity against targets like mutant Epidermal Growth Factor Receptor (EGFR). researchgate.net Additionally, the development of dual inhibitors targeting multiple pathways simultaneously, such as JAK/HDAC, represents a strategy to tackle complex diseases like refractory solid tumors. acs.org

Strategies for Overcoming Drug Resistance

A significant hurdle in cancer therapy is the development of drug resistance. A common mechanism is the emergence of "gatekeeper" mutations in the target kinase, which can prevent the inhibitor from binding effectively. nih.gov Future research is heavily focused on designing pyrrolo[2,3-d]pyrimidine derivatives that can overcome these resistance mechanisms.

One successful approach involves designing inhibitors that are effective against both the wild-type (wt) kinase and its drug-resistant mutants. For example, researchers have developed pyrrolo[2,3-d]pyrimidine derivatives, such as compound 59, that show low nanomolar potency against both RET-wt and the gatekeeper mutant RET V804M, which is a common source of resistance in thoracic cancers. nih.govnih.gov Another strategy involves targeting pathways that are activated as a feedback mechanism leading to resistance. For instance, the feedback activation of the JAK-STAT3 pathway can cause resistance to HDAC inhibitors; thus, dual JAK/HDAC inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold are being developed to potentially overcome this issue. acs.org Further efforts include creating derivatives with high lipophilicity to overcome multidrug resistance associated with efflux pumps like MRP1. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for its adaptation to target a wide range of proteins, opening up new therapeutic possibilities beyond its initial applications. While early derivatives targeted well-known cancer kinases, recent research has expanded into new and diverse biological targets.

Molecular docking and screening have identified novel targets for this class of compounds. For example, compound 8g, a tricyclic pyrrolo[2,3-d]pyrimidine, was found to interact with the Discoidin Domain Receptor 2 (DDR2) active site, suggesting a potential role in targeting colon cancer. mdpi.com Other identified targets for various derivatives include:

Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease. acs.org

Colony-Stimulating Factor 1 Receptor (CSF1R): A target for inflammatory diseases, cancer, and neurodegenerative disorders. nih.govnih.gov

Focal Adhesion Kinase (FAK): Plays a key role in tumor invasion and metastasis. nih.gov

Axl Receptor Tyrosine Kinase: An attractive target due to its correlation with tumor growth and drug resistance. nih.gov

Dual Janus Kinase (JAK) and Histone Deacetylase (HDAC): For treating refractory solid tumors. acs.org

Wee1 Kinase: A crucial cell cycle regulator and a target for cancer therapy. researchgate.net

This expansion of targets highlights the potential to apply these compounds to a broader range of human diseases, from oncology to neuroinflammation and beyond.

Optimization of Selectivity and Potency

A central goal in the development of kinase inhibitors is to maximize potency against the intended target while minimizing off-target effects. This is achieved through meticulous optimization of the chemical structure. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be highly amenable to such modifications, leading to compounds with exceptional potency and selectivity.

Derivative 18 is a clear example of successful optimization, demonstrating sub-nanomolar potency against LRRK2 G2019S (cKi of 0.7 nM). acs.org This high potency was achieved through specific structural modifications, such as the inclusion of a (2R)-2-methylpyrrolidin-1-yl group, which created a favorable hydrophobic interaction within the kinase's binding site. acs.org Similarly, derivative 18h was developed as a highly potent and selective CSF1R inhibitor, with an IC₅₀ value of 5.14 nM and over 38-fold selectivity against other related kinases. nih.gov

Q & A

Basic: What synthetic routes are commonly employed for Pyrrolo[2,3-d]pyrimidine derivative 18?

Answer: Derivative 18 is synthesized via halogenation and subsequent functionalization. For example, halogenated intermediates (e.g., 17b/c) undergo pivaloylation using pivaloyl chloride in anhydrous dichloromethane with triethylamine as a base, yielding 18b/c with 56–77% efficiency. Reaction progress is monitored via TLC (CHCl3/CH3OH, 10:1), and purity is confirmed by 1H^1H-NMR (DMSO-d6, δ 1.23–10.13 ppm for key protons) and melting point analysis . Alternative routes include cyclocondensation of 6-aminouracil with oxalyl chloride in acetone/DMF, followed by condensation with aromatic amines or sulfonamides .

Basic: How is structural characterization of derivative 18 validated in academic studies?

Answer: Structural validation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., methyl groups at δ 2.37 ppm, aromatic protons at δ 6.12–7.19 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : For crystalline derivatives, unit cell parameters and intermolecular interactions (e.g., hydrogen bonding) are resolved .
  • HPLC : Purity >95% is ensured using C18 columns with acetonitrile/water gradients .

Advanced: What strategies are used to resolve contradictions between in vitro and in vivo efficacy data for derivative 18?

Answer: Discrepancies often arise from bioavailability or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., microsomal assays) and tissue distribution using radiolabeled analogs .
  • Proteomic screening : Identify off-target interactions via kinome-wide profiling (e.g., KINOMEscan) to exclude promiscuous kinase inhibition .
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How do structural modifications at the 6-position of derivative 18 impact IGF-1R inhibition?

Answer: Substituents at the 6-position modulate potency and selectivity:

  • Hydrophobic groups (e.g., 2-methylbenzyl in 18b) enhance IGF-1R binding (IC50_{50} = 0.15 µM) by occupying hydrophobic pockets near the ATP-binding site.
  • Polar groups (e.g., 2,5-dimethoxybenzyl in 18c) reduce activity due to steric clashes with Asp1123 in the kinase domain.
  • SAR validation : Molecular docking (e.g., AutoDock Vina) aligns with experimental IC50_{50} values, showing ΔG values correlating with inhibitory potency .

Advanced: What computational methods are used to optimize derivative 18 for selective kinase inhibition?

Answer:

  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residues (e.g., Lys1003 in IGF-1R) for hydrogen bonding .
  • Free energy perturbation (FEP) : Quantify ΔΔG contributions of substituents (e.g., pivaloyl vs. acetyl groups) to selectivity over EGFR .
  • QSAR models : Train on kinase inhibition datasets (pIC50_{50}) to predict optimal substituent patterns .

Basic: What in vitro assays evaluate the anticancer potential of derivative 18?

Answer: Standard assays include:

  • MTT/Proliferation assays : IC50_{50} values against cancer cell lines (e.g., MCF-7, HCT-116) .
  • Anchorage-independent growth : Soft agar assays to assess oncogenic transformation inhibition .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

Advanced: How is derivative 18 optimized for improved solubility without compromising target affinity?

Answer: Strategies include:

  • Polar substituents : Introduce sulfonamide or coumarin groups at the 4-position to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Prodrug approaches : Mask hydrophobic groups (e.g., pivaloyl) with ester linkages, cleaved in vivo by esterases .
  • Co-crystallization : Identify solvent-exposed regions for PEGylation without disrupting key binding interactions .

Advanced: What experimental designs address conflicting SAR data across studies on derivative 18 analogs?

Answer: Contradictions are resolved by:

  • Unified assay conditions : Standardize cell lines (e.g., NCI-60 panel), incubation times (72 hr), and ATP concentrations (1 mM) .
  • Meta-analysis : Pool data from multiple studies (e.g., ChEMBL) to identify consensus trends (e.g., 6-substitution > 5-substitution for IGF-1R inhibition) .
  • Cryo-EM structures : Resolve binding poses at near-atomic resolution to validate substituent orientations .

Basic: What analytical techniques confirm the stability of derivative 18 under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (H2 _2O2_2), followed by HPLC-UV to monitor degradation products .
  • Plasma stability assays : Incubate in human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .

Advanced: How does derivative 18 compare to clinical-stage pyrrolo[2,3-d]pyrimidines like trilaciclib in mechanism?

Answer: Unlike trilaciclib (CDK4/6 inhibitor), derivative 18 targets IGF-1R and AICARFTase. Key distinctions:

  • Dual inhibition : Derivative 18 blocks IGF-1R-mediated PI3K/Akt signaling (IC50_{50} = 0.15 µM) and folate metabolism via AICARFTase inhibition (Ki_i = 8 nM) .
  • Resistance profile : Derivative 18 retains activity in EGFR-mutated cells, unlike kinase-specific inhibitors .
  • Transcriptomic profiling : RNA-seq reveals downregulation of MYC and mTORC1 pathways, distinct from trilaciclib’s cell-cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.